molecular formula C26H20FNO6 B11051708 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11051708
M. Wt: 461.4 g/mol
InChI Key: OHBDEXPODKUFEC-UHFFFAOYSA-N
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Description

“3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a benzodioxole ring, a fluorophenyl group, and a chromenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, fluorophenylmethanol, and chromen-2-one derivatives. These intermediates are then subjected to amide coupling reactions under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding amide coupling reactions and the behavior of complex organic molecules.

Biology

In biological research, the compound may be investigated for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be evaluated for its efficacy in treating various diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides with benzodioxole, fluorophenyl, and chromenyl groups. Examples include:

  • “3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-CHLOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE”
  • “3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-METHOXYPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE”

Uniqueness

The uniqueness of “3-(2H-13-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its stability.

Properties

Molecular Formula

C26H20FNO6

Molecular Weight

461.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C26H20FNO6/c27-17-8-5-15(6-9-17)13-28-23(29)12-19(16-7-10-21-22(11-16)33-14-32-21)24-25(30)18-3-1-2-4-20(18)34-26(24)31/h1-11,19,30H,12-14H2,(H,28,29)

InChI Key

OHBDEXPODKUFEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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